In-Depth Technical Guide: Mechanism of Action of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate In Vitro
In-Depth Technical Guide: Mechanism of Action of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate In Vitro
Executive Summary
The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4), hereafter referred to as DPA-dioxalate , represents a highly specific, ATP-competitive small molecule inhibitor scaffold. In contemporary molecular pharmacology, derivatives of the N-(pyrrolidin-2-ylmethyl)aniline class have emerged as potent modulators of the Hippo signaling pathway, specifically through the targeted inhibition of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[1].
This technical whitepaper deconstructs the in vitro mechanism of action, structural pharmacology, and the rigorous experimental workflows required to validate DPA-dioxalate’s efficacy. Designed for drug development professionals, this guide emphasizes the causal relationships between the compound's chemical structure, its biological target, and the self-validating assay systems required to quantify its activity without experimental artifacts.
Molecular Pharmacology & Structural Mechanism
The efficacy of DPA-dioxalate as a kinase inhibitor is rooted in its highly optimized pharmacophore, which exploits both electrostatic and hydrophobic interactions within the ATP-binding cleft of LATS1/2 kinases.
The Critical Salt Bridge (Structure-Activity Relationship)
The core mechanism of target engagement relies on the pyrrolidine ring. At physiological pH (7.4), the basic nitrogen of the pyrrolidine ring is protonated. This positively charged basic center forms a critical salt bridge with a negatively charged residue (typically an aspartate in the DFG motif or catalytic loop) within the LATS1 binding site[1].
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Causality of Basicity: Structure-activity relationship (SAR) studies demonstrate that reducing the basicity of this pyrrolidine ring (e.g., via geminal bis-fluorination) drastically weakens this salt bridge, resulting in a 10-fold drop in biochemical potency[1].
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Hydrophobic Anchoring: The 2,5-dimethylaniline moiety acts as a lipophilic anchor, inserting into the hydrophobic gatekeeper pocket of the kinase, stabilizing the inactive conformation.
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Formulation Rationale: The compound is synthesized as a dioxalate salt (two molecules of oxalic acid per API molecule). Free-base aniline derivatives often suffer from poor aqueous solubility, leading to micelle formation and false-positive inhibition (PAINS artifacts) in aqueous buffers. The dioxalate formulation ensures complete dissolution in DMSO and subsequent aqueous assay buffers, guaranteeing that the calculated IC₅₀ reflects true 1:1 stoichiometric target engagement rather than compound aggregation.
Caption: Mechanism of LATS1/2 inhibition by DPA-dioxalate within the Hippo-YAP signaling cascade.
In Vitro Experimental Workflows
To accurately profile DPA-dioxalate, researchers must employ assay systems that eliminate the optical and biological artifacts common to small-molecule screening.
Cell-Free Biochemical Profiling: TR-FRET Kinase Assay
Aniline derivatives frequently exhibit intrinsic UV/Vis absorbance or autofluorescence. To prevent the compound from interfering with the assay readout (the inner-filter effect), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory[2]. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Terbium). By introducing a microsecond time delay before measuring emission, short-lived compound autofluorescence decays completely, yielding an artifact-free signal[2].
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 3X concentration of recombinant LATS1 kinase in HEPES buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 (to prevent non-specific plastic binding).
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Compound Incubation: Dispense 10 µL of the kinase solution into a 384-well low-volume plate. Add 100 nL of DPA-dioxalate (titrated in 100% DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow the salt bridge to form.
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Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the predetermined Kₘ for LATS1) and a Fluorescein-labeled YAP peptide substrate[2].
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Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.
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Reaction Arrest & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phospho-YAP antibody[2].
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Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the dimensionless ratio of the acceptor signal (Fluorescein, 520 nm) to the donor signal (Terbium, 490 nm)[2].
Validation Checkpoint: The assay must include a "No Enzyme" control to establish the baseline TR-FRET ratio and a "Vehicle (DMSO)" control to define 100% kinase activity.
Caption: Step-by-step TR-FRET biochemical workflow for quantifying artifact-free LATS1/2 inhibition.
Cellular Target Engagement: YAP Phosphorylation (pYAP) Assay
Biochemical potency must translate to cellular target engagement. The human hepatocellular carcinoma cell line JHH5 is utilized because it possesses a highly active Hippo pathway, providing a robust basal level of phosphorylated YAP (pYAP)[1].
Step-by-Step Methodology:
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Cell Seeding: Seed JHH5 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.
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Serum Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours to synchronize the cell cycle and stabilize basal kinase signaling.
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Compound Treatment: Treat cells with varying concentrations of DPA-dioxalate (e.g., 0.1 µM to 10 µM) for 2 hours.
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Lysis (Critical Step): Aspirate media and immediately lyse cells on ice using RIPA buffer. Causality Rule: The RIPA buffer MUST be supplemented with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF). Without these phosphatase inhibitors, endogenous cellular phosphatases will rapidly strip the phosphate from YAP during lysis, creating a false-positive indication of LATS1/2 inhibition.
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Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pYAP (Ser127) and Total YAP.
Validation Checkpoint: Total YAP and a housekeeping protein (e.g., GAPDH) must be quantified alongside pYAP. A valid inhibitor will reduce the pYAP/Total YAP ratio without altering the absolute levels of Total YAP or GAPDH.
Quantitative Data Interpretation
The structural optimization of the N-(pyrrolidin-2-ylmethyl)aniline class yields highly favorable in vitro metrics. The table below summarizes the expected quantitative profile of DPA-dioxalate compared to standard controls, highlighting its sub-µM cellular potency[1].
| Pharmacological Parameter | DPA-Dioxalate Profile | Reference LATS Inhibitor | Vehicle Control (DMSO) |
| LATS1 IC₅₀ (Biochemical) | < 1.0 µM | 0.5 µM | N/A (0% Inhibition) |
| LATS2 IC₅₀ (Biochemical) | < 1.0 µM | 0.6 µM | N/A (0% Inhibition) |
| pYAP EC₅₀ (Cellular, JHH5) | Sub-µM | 1.2 µM | Baseline Phosphorylation |
| Aqueous Solubility (pH 7.4) | High (Maintained by Dioxalate) | Low (Free base aggregation) | N/A |
| Target Engagement Ratio | 1:1 Stoichiometric | 1:1 Stoichiometric | N/A |
Conclusion & Translational Outlook
2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate serves as a highly rigorous in vitro probe for investigating kinase-driven pathways. By leveraging the electrostatic basicity of its pyrrolidine ring to form a targeted salt bridge, it achieves sub-µM cellular potency in complex biological matrices[1]. When evaluated through self-validating protocols like TR-FRET and phosphatase-protected cellular immunoblots, this compound provides drug development professionals with a reliable, artifact-free tool for advancing tissue regeneration and oncology research.
References
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Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]
